2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate

描述

Chemical Identity and Nomenclature

This compound is an organic chemical compound with the molecular formula C₂₁H₄₀O₄ and a molecular weight of 356.54 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature standards, reflecting its structural composition as a diester derivative. The compound bears the Chemical Abstracts Service registry number 28510-23-8, which serves as its unique identifier in chemical databases and regulatory systems.

The compound exhibits multiple synonymous names throughout scientific literature and commercial applications. Primary alternative nomenclatures include Neopentyl Glycol Diethylhexanoate, Hexanoic acid 2-ethyl-2,2-dimethyl-1,3-propanediyl ester, and 1,3-Propanediol 2,2-dimethyl-bis(2-ethylhexanoate). Commercial designations include Cosmol 525, Schercemol Neopentyl Glycol Diethyl Hexanoate, and Kak-Neopentyl Glycol Diethylhexanoate, reflecting its widespread industrial adoption.

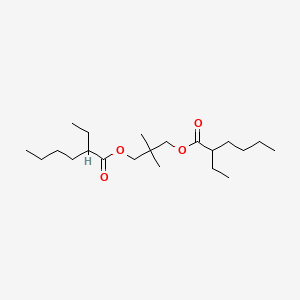

The structural configuration of this compound consists of a central neopentyl glycol backbone with two 2-ethylhexanoic acid moieties attached through ester linkages. The compound's molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CCCCC(CC)C(=O)OCC(C)(C)COC(=O)C(CC)CCCC. The International Chemical Identifier key for this compound is GORMSINSWZJIKL-UHFFFAOYSA-N, providing standardized structural identification across chemical databases.

Historical Development and Industrial Significance

The development of this compound emerged from industrial requirements for high-performance synthetic esters with superior thermal stability and lubrication properties. The compound's synthesis methodology was established through esterification reactions between neopentyl glycol and 2-ethylhexanoic acid, utilizing acid catalysis under controlled temperature conditions. Historical research demonstrated that optimal production yields of approximately 95 percent could be achieved through systematic process optimization, with reaction completion occurring within 26 to 28 hours at temperatures ranging from 160 to 170 degrees Celsius.

Industrial significance of this compound has grown substantially due to its applications across multiple manufacturing sectors. The compound serves as a critical component in lubricant manufacturing, where its excellent lubrication properties and thermal stability make it valuable for high-temperature and high-stress applications. In polymer chemistry applications, the compound functions as an effective plasticizer, enhancing flexibility and durability of polymeric materials while maintaining structural integrity under varying environmental conditions.

Production data from the United States Environmental Protection Agency indicates substantial commercial manufacturing volumes, with annual production ranging from 1,000,000 to 20,000,000 pounds between 2016 and 2019. This production scale reflects the compound's established position in industrial chemistry and its growing demand across various application sectors. Manufacturing facilities are primarily concentrated in petroleum lubricating oil and grease manufacturing operations, demonstrating the compound's integration into established industrial processes.

The compound's industrial significance extends to cosmetic and personal care applications, where it functions as an emollient and skin-conditioning agent. Research has demonstrated its biocompatibility profile, making it suitable for products requiring prolonged contact with biological tissues. Additionally, the compound has found applications in environmentally friendly hydraulic fluids and metalworking fluids, particularly in aluminum processing operations, reflecting industry trends toward sustainable chemical alternatives.

Regulatory Status and Compliance Frameworks

This compound operates within comprehensive regulatory frameworks that govern its manufacture, distribution, and use across international markets. The compound maintains registration under the European Union Registration, Evaluation, Authorisation and Restriction of Chemicals regulation with the identifier 249-060-1, indicating compliance with European chemical safety standards. The registration status remains active as of 2022, demonstrating ongoing regulatory compliance and commercial viability within European markets.

United States regulatory compliance encompasses multiple federal frameworks including the Toxic Substances Control Act, under which the compound is listed and regulated by the Environmental Protection Agency. The compound does not appear on the Superfund Amendments and Reauthorization Act Section 313 reporting requirements, indicating it falls below thresholds for mandatory environmental release reporting. Additionally, the substance is not classified as a hazardous substance under the Comprehensive Environmental Response Compensation and Liability Act or regulated as a pollutant under the Clean Water Act.

International regulatory recognition includes listing in multiple national chemical inventories, demonstrating global acceptance and compliance with diverse regulatory systems. The compound appears in the Korean Existing and Evaluated Chemical Substances inventory, the Philippines Inventory of Chemicals and Chemical Substances, the Australian Inventory of Chemical Substances, and the China Inventory of Existing Chemical Substances. This comprehensive international recognition facilitates global trade and ensures regulatory compliance across major chemical markets.

Hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals indicates that 53.8 percent of regulatory notifications report the compound as not meeting hazard criteria. For notifications that do identify hazard classifications, the primary concerns relate to skin and eye irritation, with appropriate precautionary measures including protective equipment use and proper handling procedures. The compound receives precautionary statement codes including P261 (avoid breathing vapors), P272 (contaminated work clothing should not be allowed out of the workplace), and P280 (wear protective gloves and eye protection).

Food and Drug Administration oversight in the United States includes assignment of the Unique Ingredient Identifier U68ZV6W62C, enabling tracking and regulation within pharmaceutical and cosmetic applications. This identifier facilitates standardized substance identification across regulatory domains and ensures consistent application of safety and efficacy standards.

| Regulatory Framework | Identifier/Status | Jurisdiction | Compliance Date |

|---|---|---|---|

| Registration, Evaluation, Authorisation and Restriction of Chemicals | 249-060-1 (Active) | European Union | Updated 2022 |

| Toxic Substances Control Act | Listed Substance | United States | Current |

| Korean Existing and Evaluated Chemical Substances | Listed | South Korea | Current |

| China Inventory of Existing Chemical Substances | Listed | China | Current |

| Philippines Inventory of Chemicals | Listed | Philippines | Current |

| Australian Inventory of Chemical Substances | Listed | Australia | Current |

属性

IUPAC Name |

[3-(2-ethylhexanoyloxy)-2,2-dimethylpropyl] 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-7-11-13-17(9-3)19(22)24-15-21(5,6)16-25-20(23)18(10-4)14-12-8-2/h17-18H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORMSINSWZJIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC(C)(C)COC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865431 | |

| Record name | Neopentyl glycol bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

28510-23-8 | |

| Record name | Neopentyl glycol diethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28510-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl glycol dioctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028510238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neopentyl glycol bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropane-1,3-diyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL GLYCOL DIETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68ZV6W62C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Industrial Synthesis Methods

The industrial production of NPGDEH predominantly employs azeotropic esterification , a method designed to overcome equilibrium limitations by continuously removing water, a byproduct of the reaction. The process involves reacting NPG with a stoichiometric excess of 2-ethylhexanoic acid under self-catalyzed conditions. Key parameters include:

-

Molar ratio : An 8:1 molar excess of 2-ethylhexanoic acid to NPG ensures high conversion rates .

-

Temperature : Optimal reaction temperatures range between 160–170°C .

-

Solvents : Benzene or m-xylene are used to facilitate azeotropic water removal, enhancing reaction efficiency .

Table 1: Industrial Reaction Conditions for NPGDEH Synthesis

| Parameter | Value |

|---|---|

| Molar Ratio (Acid:NPG) | 8:1 |

| Temperature | 160–170°C |

| Reaction Time | 26–28 hours |

| Solvent | m-Xylene |

| Yield | 95% |

Under these conditions, the reaction achieves a 95% yield of NPGDEH, with the final product isolated via vacuum rectification to attain a purity ≥99.7% .

Laboratory-Scale Preparation

Laboratory synthesis of NPGDEH follows similar principles but often incorporates modified protocols for scalability and safety. A typical procedure involves:

-

Reagent Setup : NPG and 2-ethylhexanoic acid are combined in a round-bottom flask equipped with a Dean-Stark trap for water removal.

-

Catalysis : The reaction proceeds under self-catalysis, leveraging the acidity of 2-ethylhexanoic acid to avoid external catalysts .

-

Monitoring : Progress is tracked via gas chromatography (GC) or infrared (IR) spectroscopy to quantify ester formation and residual reactants .

Critical Considerations :

-

Solvent Selection : While m-xylene is preferred industrially, toluene may substitute in laboratory settings due to its lower toxicity.

-

Scaling Challenges : Maintaining consistent temperature and efficient water removal becomes critical at larger volumes.

Reaction Kinetics and Optimization

Kinetic studies reveal that NPGDEH synthesis follows a second-order reaction mechanism , with rate constants influenced by temperature and acid concentration. Key findings include:

-

Activation Energy : 85 kJ/mol for the diester formation step .

-

Rate-Limiting Step : The second esterification (monoester → diester) is slower due to steric hindrance from the branched alkyl chain .

Table 2: Kinetic Parameters for NPGDEH Synthesis

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 85 kJ/mol |

| Pre-Exponential Factor (A) | 2.5×10⁶ L/mol·h |

| Reaction Order | Second-Order |

Optimization strategies focus on:

-

Temperature Modulation : Incremental heating (e.g., 160°C → 170°C) mitigates side reactions like acid decomposition .

-

Solvent Efficiency : m-Xylene outperforms benzene in water removal, reducing reaction time by 10–15% .

Catalytic Methods and Solvent Selection

While industrial methods rely on self-catalysis, exploratory studies have investigated heterogeneous catalysts (e.g., ion-exchange resins) to enhance reaction rates. However, these introduce complexities in catalyst recovery and product purity .

Solvent Impact :

-

Benzene : Effective but poses health risks, leading to phased-out use.

-

m-Xylene : Preferred for its higher boiling point (139°C) and improved safety profile .

Quality Control and Characterization

Post-synthesis, NPGDEH undergoes rigorous analysis to ensure compliance with industrial standards:

-

Purity Assessment : Gas chromatography–mass spectrometry (GC-MS) confirms ≥99.7% purity .

-

Physicochemical Properties :

Table 3: Key Physicochemical Properties of NPGDEH

| Property | Value |

|---|---|

| Density (20°C) | 0.94 g/cm³ |

| Viscosity | 12.8 mm²/s |

| Water Solubility | 1 μg/L |

| LogP | 6.0 |

Comparative Analysis with Related Esters

NPGDEH is often compared to neopentyl glycol diacetate (NPGDA) , another diester with distinct synthesis requirements:

化学反应分析

Types of Reactions: 2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate primarily undergoes hydrolysis, transesterification, and oxidation reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in this compound can be hydrolyzed to yield neopentyl glycol and 2-ethylhexanoic acid.

Transesterification: This reaction involves the exchange of ester groups with alcohols under acidic or basic conditions, producing new esters and alcohols.

Oxidation:Major Products Formed:

Hydrolysis: Neopentyl glycol and 2-ethylhexanoic acid.

Transesterification: Various esters and alcohols depending on the reacting alcohol.

Oxidation:科学研究应用

Chemistry

2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate is widely used as a plasticizer in the production of polymers and resins. This enhances the flexibility and durability of materials used in various industrial applications. The compound's properties make it suitable for use in coatings, adhesives, and sealants .

Biology

In biological research, this compound serves as a solvent in the formulation of various assays and experiments. Its ability to dissolve a wide range of substances makes it valuable in laboratory settings where precise chemical interactions need to be studied .

Medicine

As an excipient in pharmaceutical formulations, this compound improves the solubility and stability of active pharmaceutical ingredients. This application is crucial for enhancing drug delivery systems and ensuring effective therapeutic outcomes .

Case Study 1: Plasticizer Efficacy

Research demonstrated that incorporating this compound into polymer matrices significantly improved flexibility without compromising mechanical strength. The study involved various concentrations of the compound in PVC formulations tested under dynamic mechanical analysis conditions.

Case Study 2: Pharmaceutical Formulation

A study evaluated the use of this compound as an excipient in oral drug formulations. Results showed enhanced solubility profiles for poorly soluble drugs when formulated with this ester compared to traditional excipients. The study utilized pharmacokinetic modeling to predict absorption rates.

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2,2-Dimethylpropane-1,3-diyl bis(2-ethylhexanoate)

- Synonyms: Neopentyl glycol diethylhexanoate (NPGDHE), Hexanoic acid, 2-ethyl-, 2,2-dimethyl-1,3-propanediyl ester .

- CAS No.: 28510-23-8 .

- Molecular Formula : C₂₁H₄₀O₄ .

- Molecular Weight : 356.54 g/mol .

Structure and Properties: This compound is a diester derived from neopentyl glycol (2,2-dimethyl-1,3-propanediol) and 2-ethylhexanoic acid. Its branched neopentyl backbone provides steric hindrance, enhancing thermal and hydrolytic stability. It is a liquid at room temperature and functions as a non-ionic surfactant or lubricant .

Comparison with Structurally or Functionally Similar Compounds

Esters of Neopentyl Glycol with Different Acid Moieties

Key Observations :

- Molecular Weight Impact : Higher molecular weight esters (e.g., dipalmitate) exhibit greater efficacy in modifying physical properties like pour points but may increase viscosity .

- Branching vs. Linearity : The neopentyl core in NPGDHE enhances stability compared to linear diesters, which are more prone to oxidation .

Esters of Other Polyols with 2-Ethylhexanoic Acid

Key Observations :

Metal Salts of 2-Ethylhexanoic Acid

Key Observations :

- Environmental Impact: NPGDHE, as a non-metallic ester, avoids heavy metal contamination risks associated with barium/zinc salts .

- Functionality : Metal salts excel in catalytic applications, whereas NPGDHE is preferred for lubrication and dispersion .

生物活性

2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate, also known as a diester compound, is of significant interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a branched alkyl chain that contributes to its unique properties and interactions within biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities that can influence cellular processes. These activities include:

- Antioxidant properties : The compound has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Enzyme modulation : It may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.

- Toxicological effects : Studies have highlighted potential liver toxicity at high doses, which necessitates careful consideration in therapeutic applications.

The biological activity of this compound is primarily mediated through its interactions with cellular components. These include:

- Cell signaling pathways : The compound can influence signal transduction mechanisms that regulate cell growth and apoptosis.

- Protein interactions : Its ability to modify amino groups in proteins may lead to changes in protein structure and function.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is rapidly absorbed and metabolized in vivo. For instance:

- Absorption : Following oral administration in animal models, significant amounts of the compound were detected in urine and feces within days.

- Metabolism : The major metabolic pathways involve conjugation reactions leading to the formation of glucuronides and other metabolites.

Case Studies

Several studies have explored the biological effects of this compound:

- Liver Toxicity Study :

- Antioxidant Activity Assessment :

Data Tables

常见问题

Basic: What are the standard synthetic routes for 2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate, and what catalytic systems are employed?

The compound is synthesized via esterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with 2-ethylhexanoic acid. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are typically used to drive the reaction to completion. The process involves refluxing the reactants under inert conditions to prevent oxidation, followed by neutralization, washing, and vacuum distillation to isolate the product . Kinetic studies often monitor reaction progress using FTIR to track ester bond formation (C=O stretch at ~1740 cm⁻¹) .

Basic: What analytical techniques are recommended for characterizing this compound post-synthesis?

Key methods include:

- NMR Spectroscopy : ¹H NMR identifies characteristic peaks for the neopentyl backbone (δ 0.85–1.05 ppm for methyl groups) and 2-ethylhexanoate side chains (δ 1.20–1.50 ppm for methylene groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 356.2927 (C₂₁H₄₀O₄) .

- Chromatography : GC-MS or HPLC with refractive index detection ensures purity and quantifies residual reactants .

Advanced: How can researchers resolve discrepancies in reported molecular formulas (C₁₅H₃₀O₃ vs. C₂₁H₄₀O₄) for this compound?

Discrepancies arise from inconsistent naming conventions or misassignment of substituents. To validate:

Cross-reference CAS Registry (28510-23-8) and EINECS (249-060-1) numbers with authoritative databases (e.g., ECHA, ChemSpider) .

Perform elemental analysis to confirm empirical formula.

Use computational tools (e.g., Gaussian) to calculate theoretical isotopic patterns and compare with experimental HRMS data . The correct formula is C₂₁H₄₀O₄ (MW 356.54 g/mol) .

Advanced: What computational methods are suitable for modeling the compound’s interactions in emulsion systems?

Molecular dynamics (MD) simulations with force fields like OPLS-AA or CHARMM can predict:

- Hydrophobic Interactions : The branched alkyl chains’ orientation at oil-water interfaces .

- Diffusion Coefficients : To assess dispersant efficiency in stabilizing colloidal particles.

- Free Energy Landscapes : Umbrella sampling quantifies binding affinities between the ester and surfactants/particles .

Safety: What protocols are critical for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (if unavailable) should be estimated via Antoine equation .

- PPE : Nitrile gloves and goggles, as the compound may cause skin/eye irritation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under REACH guidelines (ECHA dossier 5961) .

Structural Analysis: How can XRD and SHELX software elucidate the compound’s crystal structure?

- Single-Crystal XRD : Grow crystals via slow evaporation in nonpolar solvents (e.g., hexane). Data collection at low temperature (100 K) minimizes thermal motion .

- SHELX Refinement : Use SHELXL for structure solution via direct methods. Key parameters:

Application: What mechanistic studies explain its efficacy as a dispersant in polymer matrices?

- Rheology : Measure viscosity reduction in polymer melts using rotational rheometry; correlate with ester concentration .

- AFM/STEM : Image surface morphology to assess particle dispersion homogeneity.

- FTIR/Dielectric Spectroscopy : Probe plasticizing effects by monitoring glass transition temperature (Tg) shifts .

Stability: How to evaluate thermal and oxidative degradation under experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。